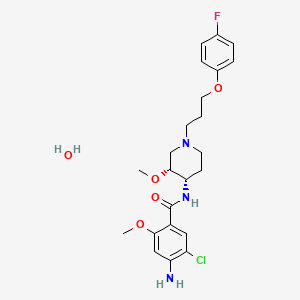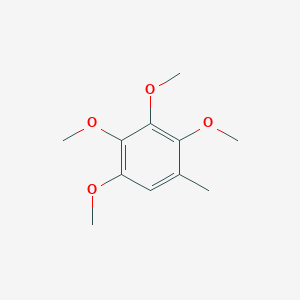
5-ニトロ-2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C₅H₃N₃O₆ and a molecular weight of 201.09 g/mol
科学的研究の応用
Chemistry: In chemistry, 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: This compound has potential applications in biological research, particularly in the study of nucleotide analogs and their interactions with biological macromolecules. It can be used to investigate the mechanisms of nucleotide metabolism and DNA synthesis.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties. It could be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound's unique properties make it suitable for use in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility and reactivity allow for the creation of a wide range of products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the nitration of a suitable precursor, followed by oxidation and cyclization steps. The reaction conditions include the use of strong nitrating agents, such as nitric acid, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the operators.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and nitro derivatives.
Reduction: Production of amines and hydroxylamines.
Substitution: Generation of substituted pyrimidines and related compounds.
作用機序
The mechanism by which 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with nucleotide-binding sites and metabolic enzymes.
類似化合物との比較
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide:
Uniqueness: 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid stands out due to its nitro group, which imparts unique chemical reactivity and potential biological activity. This feature distinguishes it from similar compounds and expands its utility in various scientific fields.
特性
CAS番号 |
60779-49-9 |
|---|---|
分子式 |
C5H2N3O6- |
分子量 |
200.09 g/mol |
IUPAC名 |
5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)/p-1 |
InChIキー |
OPGJGRWULGFTOS-UHFFFAOYSA-M |
SMILES |
C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].O.[K+] |
正規SMILES |
C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
60779-49-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a nitro group at the 5-position of the pyrimidine ring in H3L1 influence the magnetic properties of its manganese(II) complex compared to the unsubstituted orotic acid?
A1: While the research [] doesn't directly compare the magnetic properties of the manganese(II) complex with H3L1 to that of unsubstituted orotic acid, it provides valuable insights. The study demonstrates that the H3L1 complex, specifically [Mn2(HL3)2(H2O)4Cl2]2–, exhibits a long Mn ⋯ Mn distance of 5.642(3)A within the dinuclear unit []. This suggests weak magnetic interactions between the manganese centers. Further research is needed to directly compare the magnetic behavior of complexes with and without the nitro substituent to understand its specific influence.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)





![6-Chlorobenzo[d]oxazole](/img/structure/B1588422.png)



